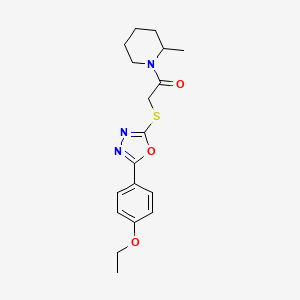

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

Description

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 4-ethoxyphenyl group at position 5 and a 2-methylpiperidinyl moiety linked via a thioether-acetyl bridge. The ethoxy group at the para position of the phenyl ring and the 2-methylpiperidine substituent likely influence its physicochemical properties and biological interactions. This compound’s design aligns with strategies to optimize heterocyclic systems for enhanced bioavailability and target specificity.

Properties

IUPAC Name |

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-3-23-15-9-7-14(8-10-15)17-19-20-18(24-17)25-12-16(22)21-11-5-4-6-13(21)2/h7-10,13H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZNWWNGLMPJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone typically involves multiple steps:

-

Formation of 1,3,4-Oxadiazole Ring: : The initial step involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

-

Thioether Formation: : The next step involves the introduction of the thioether group. This can be achieved by reacting the oxadiazole derivative with a suitable thiol compound under basic conditions, typically using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base.

-

Piperidine Derivative Addition: : The final step involves the addition of the piperidine derivative to the thioether intermediate. This step is usually carried out under mild conditions, often using a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

-

Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring system.

-

Substitution: : The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: Catalytic hydrogenation, lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced oxadiazole derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

-

Medicinal Chemistry: : This compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Agriculture: : Oxadiazole derivatives are known for their pesticidal and herbicidal activities, making this compound a candidate for agricultural applications.

-

Materials Science: : The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is not fully understood but is believed to involve multiple molecular targets and pathways:

-

Enzyme Inhibition: : The compound may inhibit specific enzymes involved in key biological processes, leading to its observed biological activities.

-

Receptor Binding: : It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

-

DNA Interaction: : The compound may intercalate into DNA, disrupting replication and transcription processes, which could explain its anticancer properties.

Comparison with Similar Compounds

Structural and Substituent Variations

Structurally analogous compounds differ primarily in substituents on the phenyl ring and the heterocyclic/amine moieties. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) correlate with higher cytotoxicity and thermal stability (e.g., 4d and 4g) .

- Heterocyclic substitutions (e.g., imidazole, pyrimidine) enhance target binding via π-π stacking or hydrogen bonding .

Physicochemical Properties

Biological Activity

The compound 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the oxadiazole ring and subsequent functionalization to introduce the piperidine moiety. The general synthetic route can be summarized as follows:

- Formation of the Oxadiazole Ring : The initial step involves reacting a suitable hydrazine derivative with an appropriate carbonyl compound to form the oxadiazole.

- Thioether Formation : The introduction of a thioether linkage is achieved through nucleophilic substitution reactions.

- Piperidine Functionalization : Finally, the piperidine ring is introduced via alkylation or acylation methods to yield the target compound.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Acetylcholinesterase (AChE) Inhibition : The compound has shown significant inhibition against AChE, an enzyme critical for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Lipoxygenase (LOX) Inhibition : Inhibition of LOX enzymes indicates anti-inflammatory properties, making this compound a candidate for treating inflammatory disorders.

Case Studies and Experimental Data

Recent studies have reported on the biological activities of related compounds within the oxadiazole family. For instance, research indicated that several synthesized oxadiazoles exhibited varying degrees of inhibition against AChE and LOX enzymes:

| Compound | AChE Inhibition (%) | LOX Inhibition (%) |

|---|---|---|

| 8a | 71.49 ± 0.85 | 45.23 ± 0.51 |

| 8b | 78.14 ± 0.91 | 38.45 ± 0.62 |

| 8c | 34.78 ± 0.87 | 42.52 ± 0.37 |

| 8f | 72.42 ± 0.72 | 81.32 ± 0.76 |

These results demonstrate that modifications on the oxadiazole structure can enhance biological activity significantly .

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that derivatives of oxadiazoles exhibit low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.